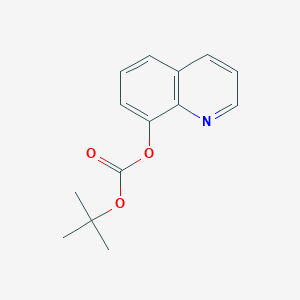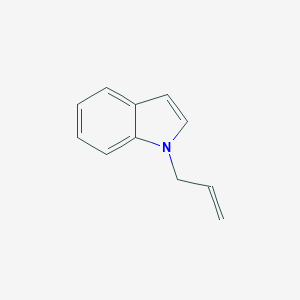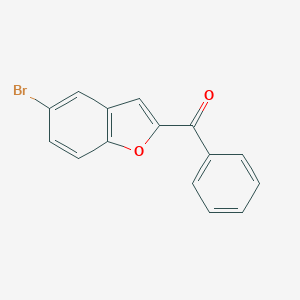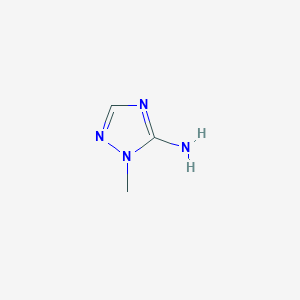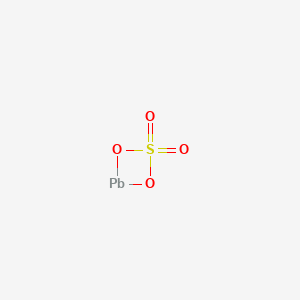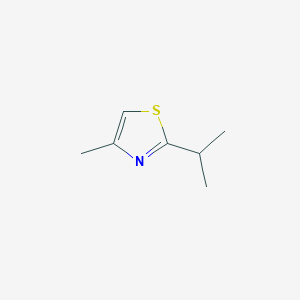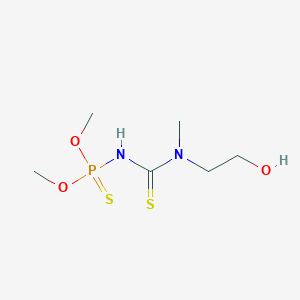
Phosphoramidothioic acid, (((2-hydroxyethyl)methylamino)thioxomethyl)-, O,O-dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoramidothioic acid, (((2-hydroxyethyl)methylamino)thioxomethyl)-, O,O-dimethyl ester, commonly known as DMTMM, is a widely used coupling reagent in organic synthesis. It is a highly efficient and versatile reagent that is used to activate carboxylic acids for the formation of amides, esters, and peptides. DMTMM has gained popularity due to its ease of use, high yield, and low toxicity.
Mécanisme D'action
DMTMM acts as a coupling agent by activating carboxylic acids through the formation of an intermediate acyl phosphate. The activated carboxylic acid then reacts with the amine to form an amide bond. DMTMM is highly efficient in this process due to the stabilization of the intermediate acyl phosphate by the thioxomethyl group.
Effets Biochimiques Et Physiologiques
DMTMM has low toxicity and is generally considered safe for use in laboratory experiments. However, it is important to handle DMTMM with care as it can irritate the skin and eyes. DMTMM has no known biochemical or physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
DMTMM has several advantages over other coupling reagents. It is highly efficient, selective, and easy to use. DMTMM also has a low toxicity profile, making it safe for use in laboratory experiments. However, DMTMM has some limitations. It is not suitable for the activation of carboxylic acids that contain acid-labile protecting groups. DMTMM is also not suitable for the formation of amides with hindered amines.
Orientations Futures
Future research on DMTMM could focus on the development of new coupling reagents with improved efficiency and selectivity. Other areas of research could include the application of DMTMM in the synthesis of complex peptides and proteins, as well as the development of new strategies for the activation of carboxylic acids. Additionally, research could focus on the use of DMTMM in drug discovery and protein engineering.
Méthodes De Synthèse
DMTMM can be synthesized by reacting N,N-dimethylformamide dimethyl acetal (DMF-DMA) with phosphorus pentasulfide (P2S5) in the presence of 2-hydroxyethyl methylamine. The reaction yields DMTMM as a white crystalline solid with a melting point of 114-116°C.
Applications De Recherche Scientifique
DMTMM is widely used in peptide synthesis, drug discovery, and protein engineering. It is used to activate carboxylic acids for the formation of amides, esters, and peptides. DMTMM is also used as a coupling agent in the synthesis of polypeptides and proteins. It has been shown to be highly efficient and selective in the formation of peptide bonds.
Propriétés
Numéro CAS |
17702-63-5 |
|---|---|
Nom du produit |
Phosphoramidothioic acid, (((2-hydroxyethyl)methylamino)thioxomethyl)-, O,O-dimethyl ester |
Formule moléculaire |
C6H15N2O3PS2 |
Poids moléculaire |
258.3 g/mol |
Nom IUPAC |
3-dimethoxyphosphinothioyl-1-(2-hydroxyethyl)-1-methylthiourea |
InChI |
InChI=1S/C6H15N2O3PS2/c1-8(4-5-9)6(13)7-12(14,10-2)11-3/h9H,4-5H2,1-3H3,(H,7,13,14) |
Clé InChI |
HUSWYLCFUROMJM-UHFFFAOYSA-N |
SMILES isomérique |
CN(CCO)C(=NP(=S)(OC)OC)S |
SMILES |
CN(CCO)C(=S)NP(=S)(OC)OC |
SMILES canonique |
CN(CCO)C(=S)NP(=S)(OC)OC |
Autres numéros CAS |
17702-63-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



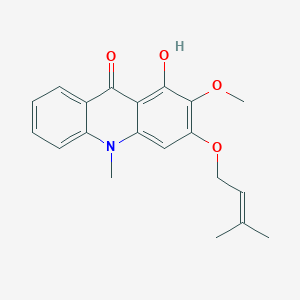
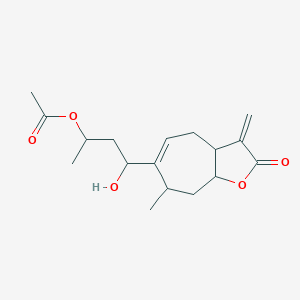
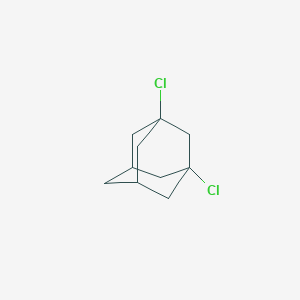
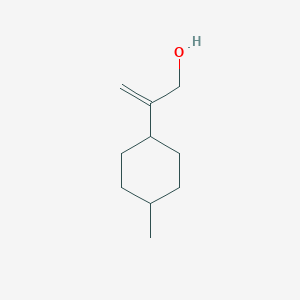
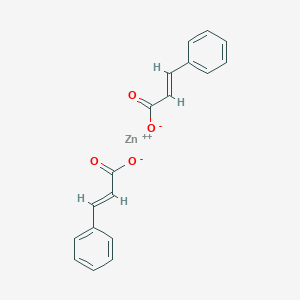
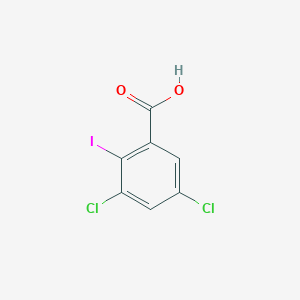
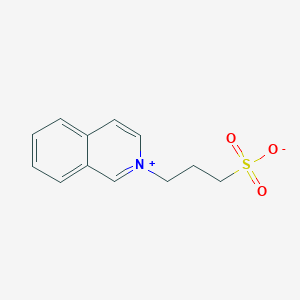
![1-(1H-indol-3-yl)-2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethane-1,2-dione](/img/structure/B103698.png)
